1-(2-Isothiocyanatophenyl)ethanone
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Overview
Description
1-(2-Isothiocyanatophenyl)ethanone is an organic compound with the molecular formula C9H7NOS It belongs to the class of isothiocyanates, which are characterized by the functional group -N=C=S
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Isothiocyanatophenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-acetylphenylamine with thiophosgene. The reaction typically proceeds under mild conditions, with the amine reacting with thiophosgene to form the isothiocyanate group. Another method involves the use of carbon disulfide and di-tert-butyl dicarbonate as reagents, catalyzed by DMAP or DABCO .
Industrial Production Methods
Industrial production of 2-acetylphenyl isothiocyanate often employs the reaction of primary amines with thiophosgene or its derivatives. This method is favored due to its high yield and efficiency. the use of thiophosgene, a highly toxic and volatile reagent, poses significant safety and environmental concerns .
Chemical Reactions Analysis
Types of Reactions
1-(2-Isothiocyanatophenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form thiourea derivatives.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in reactions with 2-acetylphenyl isothiocyanate include primary and secondary amines, alcohols, and thiols. Reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from reactions involving 2-acetylphenyl isothiocyanate include thiourea derivatives, heterocyclic compounds, and various substituted isothiocyanates .
Scientific Research Applications
1-(2-Isothiocyanatophenyl)ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-acetylphenyl isothiocyanate involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to inhibit enzymes by modifying active site residues, thereby affecting molecular pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Phenyl isothiocyanate: Similar in structure but lacks the acetyl group, making it less reactive in certain synthetic applications.
Benzyl isothiocyanate: Contains a benzyl group instead of an acetyl group, leading to different reactivity and applications.
Allyl isothiocyanate: Known for its presence in mustard oil, it has different biological activities compared to 2-acetylphenyl isothiocyanate.
Uniqueness
1-(2-Isothiocyanatophenyl)ethanone is unique due to its acetyl group, which enhances its reactivity and allows for the formation of a wider variety of derivatives. This makes it particularly valuable in synthetic chemistry and medicinal research .
Properties
CAS No. |
134470-65-8 |
---|---|
Molecular Formula |
C9H7NOS |
Molecular Weight |
177.22 g/mol |
IUPAC Name |
1-(2-isothiocyanatophenyl)ethanone |
InChI |
InChI=1S/C9H7NOS/c1-7(11)8-4-2-3-5-9(8)10-6-12/h2-5H,1H3 |
InChI Key |
SBKAVRLWBBLYNC-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=CC=C1N=C=S |
Canonical SMILES |
CC(=O)C1=CC=CC=C1N=C=S |
Synonyms |
Ethanone, 1-(2-isothiocyanatophenyl)- (9CI) |
Origin of Product |
United States |
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